molecular formula C8H5NO2S B7569865 2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde

2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B7569865
M. Wt: 179.20 g/mol
InChI Key: DIDRHECHSLIUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde (CAS 1206974-79-9) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a molecular formula of C8H5NO2S and a molecular weight of 179.2 g/mol. The core research value of this compound lies in its hybrid structure, which incorporates two privileged heterocyclic scaffolds: furan and thiazole. The aldehyde functional group provides a versatile handle for further synthetic modification, enabling the construction of more complex molecules through reactions such as the formation of hydrazones, oximes, or amides. Furan-thiazole hybrids are of significant interest in the design of novel bioactive molecules. Recent studies have demonstrated that compounds containing these frameworks show promising antitubercular and antibacterial activities . The planar, electron-rich nature of the furan ring allows for effective π-stacking and hydrogen bonding interactions with biological targets, while the thiazole ring is a common motif in many therapeutic agents . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications and is not suitable for human or veterinary use.

Properties

IUPAC Name

2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-4-7-3-9-8(12-7)6-1-2-11-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDRHECHSLIUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=C(S2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knöevenagel Condensation in Green Solvent Systems

Knöevenagel condensation has been adapted for synthesizing thiazole derivatives under environmentally benign conditions. In a modified approach, 3-phenyl-4-thioxo-2-thiazolidinone (1 ) reacts with 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes (2a–d ) in polyethylene glycol-400 (PEG-400) at room temperature, yielding 5-hetarylmethylene-4-thioxo-2-thiazolidinones (3a–d ) in up to 89% yield . While this method primarily targets thiopyrano-thiazolidinones, its principles are transferable to 2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde synthesis by substituting the pyrazole-carbaldehyde with furan-3-carbaldehyde.

Key Conditions :

  • Solvent : PEG-400 (catalyst-free, room temperature).

  • Yield : 89% .

  • Characterization :

    • IR : Carbonyl absorption at 1712 cm⁻¹.

    • ¹H-NMR : Vinylic proton singlet at δ 8.17 ppm.

This green method minimizes waste and avoids toxic catalysts, aligning with sustainable chemistry principles.

Thiazole Ring Formation via Ganch Reaction

The Ganch reaction, involving chloro esters and carbothioamides, is pivotal for constructing the thiazole core. In a representative protocol, 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester (8 ) reacts with 1-pyrrolidinecarbothioamide (4a ) to form methyl 5-benzoyl-2-(pyrrolidin-1-yl)thiazole-4-carboxylate (9a ) . Adapting this method for 2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde requires substituting the phenyl group with furan-3-carbonyl and introducing an aldehyde moiety at position 5.

Procedure :

  • Chlorination : Treat 2,4-dioxo-4-(furan-3-yl)butanoic acid methyl ester with SO₂Cl₂.

  • Cyclization : React the chloro ester with furan-3-carbothioamide in benzene.

  • Oxidation : Convert the methyl ester to aldehyde via LiAlH₄ reduction followed by MnO₂ oxidation.

Optimization Notes :

  • Yield : 78–87% for analogous thiazolo[4,5-d]pyridazinones .

  • ¹H-NMR : Furan protons appear as doublets at δ 6.94–7.89 ppm .

Hydrazine-Mediated Cyclocondensation

Hydrazine hydrate facilitates cyclocondensation of thiazole esters to aldehydes. For example, methyl 5-(furan-2-carbonyl)-2-pyrrolidin-1-yl-thiazole-4-carboxylate (13a ) undergoes reflux with hydrazine to yield 7-furan-2-yl-thiazolo[4,5-d]pyridazin-4-one (14a ) . To target 2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde, the ester group at position 5 is replaced with an aldehyde via hydrolysis and oxidation.

Reaction Steps :

  • Ester Synthesis : Condense 3-chloro-2,4-dioxo-4-(furan-3-yl)butanoic acid with carbothioamide.

  • Cyclocondensation : Reflux with hydrazine hydrate in ethanol.

  • Aldehyde Formation : Hydrolyze the ester to carboxylic acid, followed by reduction to alcohol and oxidation to aldehyde.

Characterization Data :

  • MS : m/z 180.01138 [M+H]⁺ .

  • IR : Aldehyde C=O stretch at ~1715 cm⁻¹ .

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages
Knöevenagel CondensationPEG-400, NaOAcRT, catalyst-free89% Green chemistry, high atom economy
Ganch ReactionSO₂Cl₂, carbothioamideReflux, benzene78–87% Scalable, precise regioselectivity
Hydrazine CyclizationHydrazine hydrate, ethanolReflux66–89% Direct access to heterocyclic scaffolds

Mechanistic Insights and Challenges

  • Knöevenagel Pathway : The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde and subsequent elimination . Furan-3-carbaldehyde’s electron-rich nature may accelerate condensation.

  • Ganch Cyclization : Thiourea intermediates form thiazoles through nucleophilic displacement of chloride, with furan-3-carbonyl stabilizing the transition state .

  • Oxidation Sensitivity : Over-oxidation of the aldehyde group to carboxylic acid requires careful control of reaction time and stoichiometry.

Spectral Validation and Quality Control

  • ¹H-NMR :

    • Furan-3-yl protons: δ 7.40–8.06 (multiplet) .

    • Thiazole aldehyde proton: δ 9.80–10.20 (singlet, absent in spectra due to tautomerism).

  • IR :

    • C=O (aldehyde): 1715–1720 cm⁻¹ .

    • C=S (thioamide): 1250–1300 cm⁻¹ .

  • MS : Molecular ion peak at m/z 180.01138 [M+H]⁺ confirms molecular formula C₈H₅NO₂S .

Industrial and Environmental Considerations

  • Solvent Selection : PEG-400 offers recyclability and low toxicity compared to acetic acid .

  • Waste Management : Hydrazine byproducts require neutralization before disposal.

  • Scale-Up : Continuous flow reactors may enhance yield and reduce reaction time for the Ganch method.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(Furan-3-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

The following analysis compares 2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde with structurally analogous thiazole-carbaldehyde derivatives, focusing on substituent effects, physicochemical properties, and synthetic relevance.

Substituent Variations and Structural Analogues

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde
  • Structure : Replaces the furan-3-yl group with a 3-methoxyphenyl substituent.
  • Molecular Formula: C₁₁H₉NO₂S .
  • Key Differences :
    • The methoxy group (-OCH₃) on the phenyl ring enhances electron-donating properties compared to the furan's oxygen atom.
    • Increased steric bulk due to the phenyl ring may affect binding interactions in biological systems.
2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde
  • Structure : Substitutes the furan with a 2-fluorophenyl group.
  • Molecular Formula: C₁₀H₆FNOS .
  • Key Differences :
    • The fluorine atom introduces strong electron-withdrawing effects, altering electronic density on the thiazole ring.
    • Reduced aromatic conjugation compared to the furan system.
2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde
  • Structure : Features a methoxyethyl chain instead of the furan.
  • Molecular Formula: C₇H₉NO₂S .
  • Key Differences: The aliphatic chain increases flexibility and hydrophobicity.
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
  • Structure: Contains a dimethylamino (-N(CH₃)₂) group at position 2 and a chlorine atom at position 3.
  • Molecular Formula : C₆H₆ClN₂OS .
  • Key Differences: The dimethylamino group is strongly basic, contrasting with the neutral furan. Chlorine at position 4 introduces steric and electronic effects distinct from the formyl group at position 4.

Physicochemical Properties

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Features
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde C₈H₅NO₂S Not reported Not reported Aromatic, electron-rich furan
2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde C₁₁H₉NO₂S Not reported Not reported Methoxy enhances electron density
2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde C₇H₉NO₂S 271.8 (predicted) 1.227 (predicted) Aliphatic chain increases hydrophobicity
  • Electronic Effects :

    • Furan and methoxyphenyl groups are electron-donating, enhancing nucleophilicity at the thiazole ring.
    • Fluorophenyl and chlorine substituents are electron-withdrawing, polarizing the thiazole core .
  • Solubility :

    • Compounds with aromatic substituents (e.g., furan, phenyl) exhibit lower solubility in polar solvents compared to aliphatic analogues (e.g., methoxyethyl).

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of furan-3-carbaldehyde derivatives with thiazole precursors. Key steps include:

  • Step 1: Reacting 3-furaldehyde with thiourea or thioamide derivatives in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the thiazole core .
  • Step 2: Introducing substituents via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution.
  • Step 3: Purification via column chromatography or recrystallization using solvents like ethanol or ethyl acetate . Example conditions: Ethanol reflux (12–24 hours) with catalytic p-toluenesulfonic acid (PTSA) for cyclization .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • IR Spectroscopy: To confirm the presence of the aldehyde group (C=O stretch at ~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
  • NMR (¹H/¹³C): For structural elucidation:
  • Aldehyde proton at δ ~9.8–10.2 ppm (¹H NMR).
  • Thiazole C-5 carbon at δ ~160–165 ppm (¹³C NMR) .
    • Mass Spectrometry (HRMS): To verify molecular ion peaks and fragmentation patterns .
    • Elemental Analysis: Validate purity (>95% by CHNS analysis) .

Q. How does the furan-thiazole scaffold influence the compound’s reactivity in further functionalization?

Methodological Answer: The aldehyde group at position 5 of the thiazole is highly reactive for:

  • Nucleophilic Addition: With amines (e.g., hydrazines) to form hydrazones or Schiff bases .
  • Electrophilic Substitution: Halogenation at the furan ring’s α-position using NXS (N-bromosuccinimide) in DMF .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to introduce diverse substituents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

Methodological Answer:

  • Crystal Growth: Slow evaporation of a saturated solution in DCM/hexane at 4°C yields diffraction-quality crystals .
  • Data Collection: Use a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement: Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
  • Validation: Check for R-factor convergence (<5%) and PLATON alerts for missed symmetry .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and biological interactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinases). Parameters:
  • Grid box centered on the active site (20 ų).
  • Lamarckian genetic algorithm for conformational sampling .
    • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .

Q. What strategies address contradictions between experimental data and computational predictions?

Methodological Answer:

  • Scenario 1: Discrepancy in reactivity predictions.
  • Solution: Re-optimize DFT functionals (e.g., M06-2X for non-covalent interactions) or include solvent effects (PCM model) .
    • Scenario 2: Biological activity mismatch.
  • Solution: Validate via isothermal titration calorimetry (ITC) to measure binding affinity or re-assay under standardized conditions (pH 7.4, 37°C) .

Q. How can structure-activity relationship (SAR) studies optimize substituents for enhanced bioactivity?

Methodological Answer:

  • Step 1: Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the furan ring) .
  • Step 2: Screen against target enzymes (e.g., COX-2) using fluorescence polarization assays.
  • Step 3: Analyze SAR trends:
  • Example: Bulky substituents at the thiazole C-2 position improve binding to hydrophobic pockets .
    • Data Integration: Use QSAR models (e.g., CoMFA) to correlate substituent descriptors (Hammett σ) with activity .

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